molecular formula C16H19ClN4O2S B1219568 Pirinixil CAS No. 65089-17-0

Pirinixil

カタログ番号 B1219568
CAS番号: 65089-17-0
分子量: 366.9 g/mol
InChIキー: RZCKTPORLKUFGY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of Pirinixil and its derivatives often involves targeted structural modification to enhance its biological activity. Notably, the modification strategies include esterification, alpha-substitution, and the introduction of specific functional groups to obtain compounds with potent biological activities. For example, the derivation of potent 5-lipoxygenase (5-LO) product synthesis inhibitors from Pirinixil through systematic modifications highlights the compound's adaptability as a chemical scaffold (Werz et al., 2008).

Molecular Structure Analysis

Pirinixil's molecular structure, characterized by the presence of a pyrimidine ring, a thioacetic acid moiety, and specific substitutions, underpins its interaction with biological targets. This structure serves as a foundation for developing derivatives with enhanced or dual-targeting capabilities, such as dual PPARα/γ agonists and dual inhibitors of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase (Koeberle et al., 2008).

Chemical Reactions and Properties

Pirinixil and its derivatives participate in various chemical reactions, enabling the synthesis of compounds with significant biological activities. The nucleophilic aromatic substitution reactions involving heteroaromatic halides play a crucial role in synthesizing potent Pirinixil derivatives, as demonstrated in the synthesis of YS-121, a potent dual PPARα/γ-agonist and dual 5-LO/mPGES-1-inhibitor (Gabler & Schubert-Zsilavecz, 2011).

Physical Properties Analysis

The physical properties of Pirinixil, such as solubility and crystal structure, significantly influence its chemical behavior and potential for drug formulation. While specific data on Pirinixil's physical properties were not detailed in the provided sources, these aspects are crucial for understanding the compound's pharmacokinetic characteristics and formulation potential.

Chemical Properties Analysis

The chemical properties of Pirinixil, including reactivity, stability, and interaction with biological molecules, are essential for its therapeutic potential. Its ability to act as a fatty acid mimetic and engage with peroxisome proliferator-activated receptors (PPARs) underlies its utility in developing compounds targeting metabolic, inflammatory, and neuroprotective pathways (Merk et al., 2015).

科学的研究の応用

Therapeutic Applications

Pirinixic acid, also known as WY14643 or pirinixic acid, exhibits versatile therapeutic potential. It was originally developed as a lipid-lowering agent without a known molecular target. Subsequent studies revealed its promiscuous activity on several receptors and enzymes. Although it never reached clinical use, pirinixic acid showed beneficial effects in various disease models, including metabolic dysbalances, cancer, inflammation, and some rare syndromes. However, its relevance in treating metabolic diseases seems unlikely due to more efficient and selective alternatives. Instead, its activities in inflammation, neurodegeneration, and cancer appear promising, despite some biases in underlying studies and unidentified molecular targets and modes of action (Pollinger & Merk, 2017).

Pharmacological Profile

Pirinixic acid, recognized as a typical fatty acid mimetic, was initially an antihyperlipidemic synthetic agent. Characterized as a dual PPARα/γ agonist, it has served as a lead compound for several structure-activity relationship (SAR) studies targeting diverse lipid mimetics. Its descendants have been developed to address metabolic, inflammatory, and neuroprotective targets, some of which have shown in vivo efficacy. This review of pirinixic acid descendants emphasizes their in vitro pharmacological profiles, in vivo data, and potential as valuable fatty acid mimetics (Merk et al., 2015).

Anti-inflammatory Properties

Pirinixic acid derivatives, specifically α-alkyl-substituted ones, display immediate anti-inflammatory properties in human neutrophils. These derivatives, being agonists of PPAR alpha, act as dual inhibitors of 5-lipoxygenase and the microsomal prostaglandin E2 synthase-1. They inhibit leukotriene formation, reactive oxygen species formation, and leukocyte elastase release, and modulate related signaling pathways. This discovery indicates that structural modification of pirinixic acid leads to compounds with therapeutic value in inflammation (Poeckel et al., 2009).

Dual PPAR α/γ Agonism

Pirinixic acid's peroxisome proliferator-activated receptor (PPAR) agonistic action has been expanded through structural modifications. Quinoline-based derivatives of pirinixic acid, especially with aliphatic α-substitution, have shown to enhance PPARα and PPARγ agonism. These derivatives are potent dual PPARα/γ agonists, suggesting potential in addressing metabolic dysbalances and other PPAR-related conditions (Popescu et al., 2007).

Drug Transport Interference

Pirinixic acid derivatives interfere with the ATP-binding cassette (ABC) transporter ABCB1 in a drug-specific manner. This property is significant as ABCB1 represents a potential anti-cancer drug target. The compounds affected the ABCB1-mediated transport of various drugs like vincristine and paclitaxel, but not others like doxorubicin. This selective modulation indicates the potential of pirinixic acid derivatives as drug-specific modulators of ABCB1-mediated drug transport (Michaelis et al., 2016).

特性

IUPAC Name

2-[4-chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]sulfanyl-N-(2-hydroxyethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O2S/c1-10-4-3-5-12(11(10)2)19-14-8-13(17)20-16(21-14)24-9-15(23)18-6-7-22/h3-5,8,22H,6-7,9H2,1-2H3,(H,18,23)(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCKTPORLKUFGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC2=CC(=NC(=N2)SCC(=O)NCCO)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9020291
Record name 4-Chloro-6-(2,3-xylidino)-2-pyrimidinylthio(N-beta-hydroxyethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9020291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pirinixil

CAS RN

65089-17-0
Record name 2-[[4-Chloro-6-[(2,3-dimethylphenyl)amino]-2-pyrimidinyl]thio]-N-(2-hydroxyethyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65089-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pirinixil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065089170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-6-(2,3-xylidino)-2-pyrimidinylthio(N-beta-hydroxyethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9020291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIRINIXIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/969LVT6GJ2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To the solution of [4-chloro-6-(2,3-xylidino)-2-pyrimidinyl-thio]-acetic acid (85 g.), triethylamine (45 ml.), in anhydrous chloroform (750 ml.), cooled to -5° C., 35 ml. of ethyl chlorocarbonate and then 22 ml. of ethanolamine were added with stirring while the temperature was kept below +10° C. The reaction mixture was washed with water (350 ml.), and dried over sodium sulphate and the solvent was removed under reduced pressure. The residue was washed with benzene (500 ml.) and crystallised several times from acetone. 55 g. of [4-chloro-6-(2,3-xylidino)-2-pyrimidinyl-thio]-(N-β-hydroxyethyl)-acetamide were obtained, identical with the compound prepared as in Example 1.
Quantity
85 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pirinixil
Reactant of Route 2
Reactant of Route 2
Pirinixil
Reactant of Route 3
Reactant of Route 3
Pirinixil
Reactant of Route 4
Reactant of Route 4
Pirinixil
Reactant of Route 5
Reactant of Route 5
Pirinixil
Reactant of Route 6
Reactant of Route 6
Pirinixil

Citations

For This Compound
26
Citations
G D'Atri, P Gomarasca, E Galimberti, CR Sirtori… - Atherosclerosis, 1980 - Elsevier
… hypolipidemic agents, clofibrate, Wy-14,643 and Pirinixil (BR 931). The objective of the study … However, only Pirinixil significantly reduced total liver cholesterol as well as the estimated …
Number of citations: 15 www.sciencedirect.com
D Kritchevsky, DM Klurfeld, SA Tepper… - Pharmacological …, 1979 - Elsevier
Pirinixil (BR 931), a new hypolipidemic agent, which has been reported to increase high density lipoprotein cholesterol levels in experimental animals was fed for 21 days (0.05% in the …
Number of citations: 4 www.sciencedirect.com
MR Lovati, G De Marchi - Pharmacological Research Communications, 1981 - Elsevier
… Pirinixil, a new hypolipidemic agent of low toxicity was … In particular, the apoprotein pattern of the HC + pirinixil VLDL in … These findings indicate a potential interest for pirinixil in …
Number of citations: 1 www.sciencedirect.com
C Najemnik, K Irsigler, CR Sirtori - Pharmacological Research …, 1981 - Elsevier
The lipid lowering activity of pirinixil (BR 931), a new agent chemically unrelated to clofibrate, was tested in 12 patients (3 M and 9 F), 6 with predominant plasma cholesterol elevation (…
Number of citations: 5 www.sciencedirect.com
G Nunes - 1982 - pascal-francis.inist.fr
PRELIMINARY EVALUATION OF THE LIPID LOWERING EFFECT OF BR 931 (PIRINIXIL) IN DIFFERENT TYPES OF HYPERLIPOPROTEINEMIA … PRELIMINARY EVALUATION OF …
Number of citations: 4 pascal-francis.inist.fr
D Kritchevsky, D Singer, DM Klurfeld - Pharmacological research …, 1984 - Elsevier
We have studied the influence of three hypocholesterolemic drugs (Fenofibrate, Pirinixil and Probucol) on aortic cholesterol esterase (EC3.1.1.13) activity in cholesterol-fed rabbits. After …
Number of citations: 9 www.sciencedirect.com
P Cozzi, U Branzoli, PP Lovisolo, G Orsini… - Journal of medicinal …, 1986 - ACS Publications
… As reported in the Experimental Section, phenobarbital, a classical microsomal inducer, and pirinixil,14 a hypolipemic agent known to cause strong peroxisome proliferation,18 were …
Number of citations: 20 pubs.acs.org
RC Cattley, KK Richardson, JA Popp, BE Butterworth - 1986 - hero.epa.gov
Biosis copyright: biol abs. rrm abstract pirinixil br-931 pirinixic-acid wy-14643 nafenopin mono-2-ethylhexylphthalate dimethylnitrosamine 1 6 dinitropyrene 2 acetylaminofluorene …
Number of citations: 0 hero.epa.gov
V Bhat, J Chatterjee - Alternatives to Laboratory Animals, 2021 - journals.sagepub.com
The current strategy for treating the Covid-19 coronavirus disease involves the repurposing of existing drugs or the use of convalescent plasma therapy, as no specific therapeutic …
Number of citations: 11 journals.sagepub.com
PJ Voorstad, GH Cocolas, IH Hall - Pharmaceutical research, 1984 - Springer
3-Immophthalimidine (3-imino-2,3-dihydroisoindol-l-one) was examined for its hypolipidemic activity in rodents as a chemical modification of the phthalimide nucleus. Administration of 3…
Number of citations: 8 link.springer.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。